molecular formula C3H3Br3 B8575104 1,1,3-Tribromoprop-1-ene CAS No. 36417-14-8

1,1,3-Tribromoprop-1-ene

Cat. No.: B8575104
CAS No.: 36417-14-8
M. Wt: 278.77 g/mol
InChI Key: WIQIRUONTRQXRN-UHFFFAOYSA-N
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Description

1,1,3-Tribromoprop-1-ene is a brominated alkene with the molecular formula C₃H₃Br₃, characterized by bromine substituents at positions 1, 1, and 3 of the propene backbone. Brominated alkenes like this are typically reactive due to the electron-withdrawing effects of bromine, which enhance electrophilic behavior.

Properties

CAS No.

36417-14-8

Molecular Formula

C3H3Br3

Molecular Weight

278.77 g/mol

IUPAC Name

1,1,3-tribromoprop-1-ene

InChI

InChI=1S/C3H3Br3/c4-2-1-3(5)6/h1H,2H2

InChI Key

WIQIRUONTRQXRN-UHFFFAOYSA-N

Canonical SMILES

C(C=C(Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1,3-tribromoprop-1-ene with halogenated propenes and brominated derivatives, focusing on molecular properties, substituent effects, and applications inferred from the evidence.

Table 1: Structural and Molecular Comparison of Brominated/Halogenated Propenes

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₃H₃Br₃ Not provided ~278.77 (calculated) Br at C1, C1, C3 Likely high electrophilicity; potential intermediate in organobromine synthesis
1,2,3-Tribromoprop-1-ene C₃H₃Br₃ 63145-54-0 278.77 Br at C1, C2, C3 Used in polymer modification and flame retardants
1-Bromo-3-chloropropane C₃H₆BrCl Not available 157.43 Br at C1, Cl at C3 Solvent or intermediate in pharmaceuticals
3-Bromo-1,1-difluoroprop-1-ene C₃H₂BrF₂ 60917-29-5 161.95 Br at C3, F at C1, C1 High volatility; used in fluorinated polymer precursors
1,1,3-Tribromopropan-2-one C₃H₃Br₃O 3475-39-06 280.77 Br at C1, C1, C3; ketone Reactive carbonyl compound for specialty synthesis

Key Findings:

The latter’s consecutive bromines may favor elimination reactions . Fluorinated analogs like 3-bromo-1,1-difluoroprop-1-ene exhibit lower molecular weights and higher volatility due to fluorine’s electronegativity and smaller atomic size .

Functional Group Influence :

  • The ketone group in 1,1,3-tribromopropan-2-one introduces carbonyl reactivity (e.g., nucleophilic additions), absent in purely alkene-based brominated compounds .

Safety and Handling: Brominated propenes generally require stringent safety measures. For example, 3-bromo-1,1-difluoroprop-1-ene mandates immediate ventilation upon inhalation and artificial respiration in acute exposure , while 1,1,3-tribromopropan-2-one requires medical consultation even for minor exposures .

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